molecular formula C17H27NO B5757177 1-[2-(2-tert-butyl-6-methylphenoxy)ethyl]pyrrolidine

1-[2-(2-tert-butyl-6-methylphenoxy)ethyl]pyrrolidine

Cat. No. B5757177
M. Wt: 261.4 g/mol
InChI Key: RYKGKNLSWBIJOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(2-tert-butyl-6-methylphenoxy)ethyl]pyrrolidine, also known as TBPB, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. TBPB is a potent activator of a specific type of ion channel, known as TRPV1, which is involved in pain perception and inflammation. In

Mechanism of Action

1-[2-(2-tert-butyl-6-methylphenoxy)ethyl]pyrrolidine activates TRPV1 channels by binding to a specific site on the channel protein. This binding leads to a conformational change in the protein, which allows ions such as calcium and sodium to enter the cell. The influx of these ions leads to the release of neuropeptides such as substance P and calcitonin gene-related peptide, which inhibit pain signals.
Biochemical and Physiological Effects:
1-[2-(2-tert-butyl-6-methylphenoxy)ethyl]pyrrolidine has been shown to have various biochemical and physiological effects. In addition to its pain-relieving and neuroprotective effects, 1-[2-(2-tert-butyl-6-methylphenoxy)ethyl]pyrrolidine has been shown to reduce inflammation and oxidative stress. 1-[2-(2-tert-butyl-6-methylphenoxy)ethyl]pyrrolidine has also been shown to have anxiolytic and antidepressant effects, possibly due to its ability to activate TRPV1 channels in the brain.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-[2-(2-tert-butyl-6-methylphenoxy)ethyl]pyrrolidine is its high potency and selectivity for TRPV1 channels. This makes it a valuable tool for studying the role of TRPV1 channels in various physiological processes. However, one of the limitations of 1-[2-(2-tert-butyl-6-methylphenoxy)ethyl]pyrrolidine is its relatively short half-life, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 1-[2-(2-tert-butyl-6-methylphenoxy)ethyl]pyrrolidine. One area of interest is its potential applications in cancer therapy. 1-[2-(2-tert-butyl-6-methylphenoxy)ethyl]pyrrolidine has been shown to have anticancer properties in vitro, and further studies are needed to determine its efficacy in vivo. Another area of interest is its potential use as a neuroprotective agent in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, further studies are needed to explore the potential side effects of 1-[2-(2-tert-butyl-6-methylphenoxy)ethyl]pyrrolidine and its safety profile in humans.
In conclusion, 1-[2-(2-tert-butyl-6-methylphenoxy)ethyl]pyrrolidine, or 1-[2-(2-tert-butyl-6-methylphenoxy)ethyl]pyrrolidine, is a novel compound that has shown promise for its potential applications in various fields such as pain management, neuroprotection, and cancer therapy. Its high potency and selectivity for TRPV1 channels make it a valuable tool for studying the role of these channels in various physiological processes. Further research is needed to explore its potential applications and safety profile in humans.

Synthesis Methods

The synthesis of 1-[2-(2-tert-butyl-6-methylphenoxy)ethyl]pyrrolidine involves a multi-step process that starts with the reaction of 2-tert-butyl-6-methylphenol with epichlorohydrin to form the intermediate 2-(2-tert-butyl-6-methylphenoxy)ethyl chloride. This intermediate is then reacted with pyrrolidine in the presence of a base to yield 1-[2-(2-tert-butyl-6-methylphenoxy)ethyl]pyrrolidine. The final product is purified using column chromatography, and its purity is confirmed using various analytical techniques such as NMR and HPLC.

Scientific Research Applications

1-[2-(2-tert-butyl-6-methylphenoxy)ethyl]pyrrolidine has been extensively studied for its potential applications in various fields such as pain management, neuroprotection, and cancer therapy. In the field of pain management, 1-[2-(2-tert-butyl-6-methylphenoxy)ethyl]pyrrolidine has been shown to activate TRPV1 channels, leading to the release of neuropeptides that inhibit pain signals. 1-[2-(2-tert-butyl-6-methylphenoxy)ethyl]pyrrolidine has also been shown to have neuroprotective effects by reducing inflammation and oxidative stress. In addition, 1-[2-(2-tert-butyl-6-methylphenoxy)ethyl]pyrrolidine has been investigated for its potential anticancer properties, as TRPV1 channels are overexpressed in certain types of cancer cells.

properties

IUPAC Name

1-[2-(2-tert-butyl-6-methylphenoxy)ethyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO/c1-14-8-7-9-15(17(2,3)4)16(14)19-13-12-18-10-5-6-11-18/h7-9H,5-6,10-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYKGKNLSWBIJOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)(C)C)OCCN2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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